molecular formula C16H13N3 B13111431 2-([2,2'-Bipyridin]-5-yl)aniline

2-([2,2'-Bipyridin]-5-yl)aniline

Cat. No.: B13111431
M. Wt: 247.29 g/mol
InChI Key: APCIGQKBXHEBKS-UHFFFAOYSA-N
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Description

2-([2,2'-Bipyridin]-5-yl)aniline is a heterocyclic aromatic compound characterized by a bipyridine core linked to an aniline moiety at the 5-position. This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, which enable the introduction of substituents at specific positions on the bipyridine scaffold .

Its applications span coordination chemistry (as a ligand for transition metals like Ru, Fe, and Cu), pharmaceutical research (as a precursor for kinase inhibitors or anticancer agents), and materials science (in organic electronics due to π-conjugation) . The compound’s reactivity and solubility are modulated by the electron-donating amino group and the planar bipyridine structure, making it adaptable for diverse experimental conditions.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridin-3-yl)aniline

InChI

InChI=1S/C16H13N3/c17-14-6-2-1-5-13(14)12-8-9-16(19-11-12)15-7-3-4-10-18-15/h1-11H,17H2

InChI Key

APCIGQKBXHEBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C3=CC=CC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’-Bipyridin]-5-yl)aniline typically involves the coupling of 2,2’-bipyridine with aniline derivatives. One common method is the palladium-catalyzed C-H arylation of unprotected anilines, which allows for the direct functionalization of the aryl ring without the need for N-protection . This method involves the use of a palladium catalyst and a cooperating ligand, such as [2,2’-bipyridin]-6(1H)-one, to drive the chemoselectivity and regioselectivity of the reaction .

Industrial Production Methods

Industrial production of 2-([2,2’-Bipyridin]-5-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and solvents, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’-Bipyridin]-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitroaniline derivatives, while oxidation can produce quinone derivatives.

Mechanism of Action

The mechanism by which 2-([2,2’-Bipyridin]-5-yl)aniline exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can then participate in various catalytic and redox reactions, influencing molecular pathways and biological processes .

Comparison with Similar Compounds

(a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

  • Structure: Features a pyridine ring substituted with chloro and phenyl groups, along with an amino group. The chloro substituent enhances electrophilicity, while phenyl groups increase steric bulk and lipophilicity.
  • Key Properties :
    • Higher thermal stability due to halogenated and aryl substituents.
    • Reduced solubility in polar solvents compared to 2-([2,2'-Bipyridin]-5-yl)aniline.
  • Applications : Primarily explored in medicinal chemistry for antimicrobial and anticancer agents, leveraging halogen-bonding interactions with biological targets .

(b) 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol

  • Structure: Contains an aminomethyl (-CH2NH2) and hydroxyl (-OH) group on the bipyridine core.
  • Key Properties :
    • Enhanced solubility in aqueous media due to polar -OH and -NH2 groups.
    • Stronger hydrogen-bonding capacity, enabling applications in supramolecular chemistry.
  • Applications : Used in agrochemicals (as a chelating agent for micronutrient delivery) and photoluminescent materials .

Physicochemical and Reactivity Comparison

Property 2-([2,2'-Bipyridin]-5-yl)aniline 2-Amino-4-(2-Chloro-5-Ph-Pyridin-3-Yl)-1-Ph-Pyridine 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol
Solubility Moderate in DMSO, CHCl3 Low in polar solvents High in water, ethanol
Melting Point ~180–200°C (estimated) ~220–240°C ~150–170°C
Electron Density High (aniline donor) Moderate (chloro withdrawal) Variable (OH/aminomethyl donors)
Coordination Strength Strong (bidentate ligand) Weak (steric hindrance) Moderate (tridentate potential)

Application-Specific Advantages

  • Pharmaceuticals: 2-([2,2'-Bipyridin]-5-yl)aniline’s amino group facilitates covalent binding to enzymes, whereas the chloro-phenyl derivative’s lipophilicity enhances membrane permeability .
  • Materials Science: The hydroxyl group in 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol improves compatibility with hydrophilic polymers, unlike the aniline variant, which favors conductive organic frameworks .

Limitations and Challenges

  • Synthetic Complexity : Introducing multiple substituents (e.g., chloro, phenyl) increases reaction steps and lowers yields compared to simpler derivatives like 2-([2,2'-Bipyridin]-5-yl)aniline .
  • Stability: The hydroxyl group in 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol may lead to oxidative degradation under acidic conditions, limiting its use in certain environments .

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